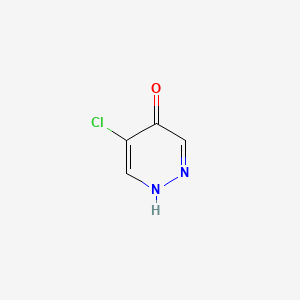
5-Chloropyridazin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyridazin-4-ol is a chemical compound with the molecular formula C4H3ClN2O . It has a molecular weight of 130.53 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Chloropyridazin-4-ol is1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H, (H,6,8) . The compound’s InChI key is GJPQSWZLTVFMDU-UHFFFAOYSA-N . The Canonical SMILES representation is C1=C(C(=O)C=NN1)Cl . Physical And Chemical Properties Analysis
5-Chloropyridazin-4-ol has a molecular weight of 130.53 g/mol . The compound has a topological polar surface area of 41.5 Ų . It has a complexity of 173 . The compound is solid in its physical form .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
- Heterocyclic Compound Synthesis : 5-Chloropyridazin-4-ol derivatives are used as key intermediates in the synthesis of novel heterocyclic compounds with expected antimicrobial and antifungal activities. The reactions of these derivatives with various reagents can lead to the formation of compounds exhibiting significant biological activities (Sayed et al., 2003).
- Anti-inflammatory and Analgesic Activities : Synthesized pyridazine derivatives, including those related to 5-Chloropyridazin-4-ol, have been evaluated for their analgesic and anti-inflammatory properties. These studies indicate that certain derivatives can serve as safer non-steroidal anti-inflammatory drugs (NSAIDs), showcasing the potential for the development of new therapeutic agents (Husain et al., 2017).
- Antimycobacterial Activity : 5-Chloropyridazin-4-ol derivatives have shown a broad spectrum of in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. This suggests their potential as leads for developing new antimycobacterial agents (Zítko et al., 2013).
- Antinociceptive Agents : Arylpiperazinylalkylpyridazinones, structurally related to 5-Chloropyridazin-4-ol, have been synthesized and tested for their analgesic activity, revealing high antinociceptive activity. This underscores the therapeutic potential of these compounds in pain management (Cesari et al., 2006).
Chemical Properties and Reactions
- Reactivity Studies : The reactivity of chloropyridazin-3(2H)-ones, including 5-Chloropyridazin-4-ol, has been investigated, offering insights into nucleophilic substitution reactions and hydrodeiodination processes. This research aids in understanding the chemical behavior of these compounds, which is crucial for their application in synthesis (Krajsovszky et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-1H-pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQSWZLTVFMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745103 |
Source


|
| Record name | 5-Chloropyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridazin-4-ol | |
CAS RN |
1245643-70-2 |
Source


|
| Record name | 5-Chloro-4-pyridazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-8,9-dimethoxy-](/img/no-structure.png)
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)




![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)